
3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It is a derivative of butanoic acid, featuring a thiophene ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Substitution Reactions: The methyl group is introduced to the thiophene ring via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst such as aluminum chloride.
Formation of the Butanoic Acid Moiety: The butanoic acid side chain is attached through a series of reactions, including Grignard reactions and subsequent oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
化学反応の分析
Types of Reactions
3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, aluminum chloride.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols and Aldehydes: Formed through reduction.
Substituted Thiophenes: Formed through electrophilic substitution.
科学的研究の応用
3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Methylbutanoic acid: A structurally similar compound with a simpler alkyl chain.
5-Methylthiophene-2-carboxylic acid: Similar thiophene ring structure but different side chain.
2-Methyl-3-(5-methylthiophen-2-yl)propanoic acid: Another derivative with a different alkyl chain length.
Uniqueness
3-Methyl-2-(5-methylthiophen-3-yl)butanoic acid is unique due to the specific positioning of the methyl and thiophene groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H14O2S |
|---|---|
分子量 |
198.28 g/mol |
IUPAC名 |
3-methyl-2-(5-methylthiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-6(2)9(10(11)12)8-4-7(3)13-5-8/h4-6,9H,1-3H3,(H,11,12) |
InChIキー |
SPZBJSSDOZTRDZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)C(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


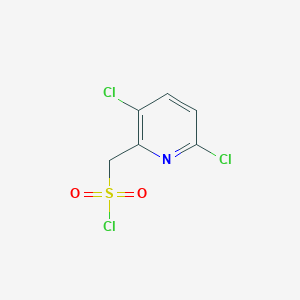
amine](/img/structure/B13254140.png)
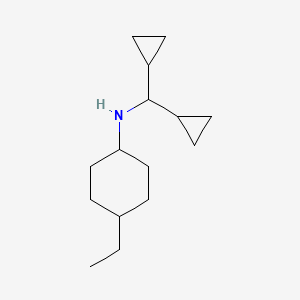
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254153.png)
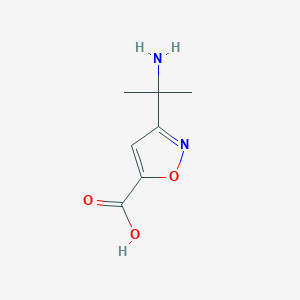
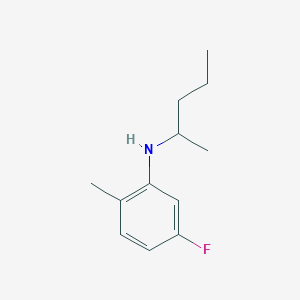
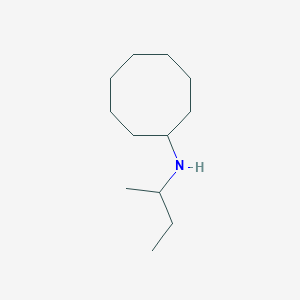
![1-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13254174.png)
![(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13254182.png)
![2-[(3-Amino-5-fluoropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13254183.png)

![2-{[8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]methyl}-4-methylquinazolin-3-ium-3-olate](/img/structure/B13254192.png)
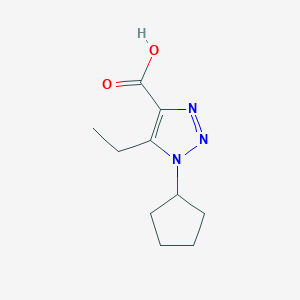
![2-[(1H-Imidazol-2-ylmethyl)amino]butan-1-ol](/img/structure/B13254198.png)
